Cholest-5-en-3beta-yl p-butoxybenzoate
Description
Cholest-5-en-3beta-yl p-butoxybenzoate is a cholesteryl ester derivative characterized by a sterol backbone (cholest-5-en-3beta-ol) esterified with p-butoxybenzoic acid. This compound is of interest in materials science, particularly in the study of liquid crystals, due to the mesomorphic properties imparted by its rigid steroid core and flexible alkyl chain substituents. Its structure combines the planar cholesterol framework with a para-substituted benzoate group, influencing phase transition temperatures and molecular packing behavior.
Properties
CAS No. |
41484-52-0 |
|---|---|
Molecular Formula |
C38H58O3 |
Molecular Weight |
562.9 g/mol |
IUPAC Name |
[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-butoxybenzoate |
InChI |
InChI=1S/C38H58O3/c1-7-8-24-40-30-15-12-28(13-16-30)36(39)41-31-20-22-37(5)29(25-31)14-17-32-34-19-18-33(27(4)11-9-10-26(2)3)38(34,6)23-21-35(32)37/h12-16,26-27,31-35H,7-11,17-25H2,1-6H3/t27-,31+,32?,33-,34?,35?,37+,38-/m1/s1 |
InChI Key |
GFMITXRJKIEHCN-ZPNBHVAPSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholest-5-en-3beta-yl p-butoxybenzoate typically involves the esterification of cholesterol with p-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3beta-yl p-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the ester group or other functional groups present in the molecule.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
Cholest-5-en-3beta-yl p-butoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studies of esterification and other organic reactions.
Biology: The compound can be used in studies of membrane biology and cholesterol metabolism, given its structural similarity to cholesterol.
Medicine: Research into potential therapeutic applications, such as drug delivery systems or as a component in formulations for treating cholesterol-related disorders.
Industry: It may be used in the development of new materials, such as liquid crystals or polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of cholest-5-en-3beta-yl p-butoxybenzoate depends on its specific application. In biological systems, it may interact with cell membranes or enzymes involved in cholesterol metabolism. The ester group can be hydrolyzed by esterases, releasing cholesterol and p-butoxybenzoic acid, which can then participate in further biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzoate Esters
The p-butoxy group in Cholest-5-en-3beta-yl p-butoxybenzoate contrasts with halogenated benzoates (e.g., 2-bromo-5-chlorobenzoic acid in ). Halogens (Br, Cl) increase polarity and melting points due to stronger intermolecular forces, while the butoxy group enhances hydrophobicity and reduces melting points. For example:
The butoxy chain in the former promotes liquid crystalline phases by balancing rigidity and flexibility, whereas halogenated analogs are more suited for synthetic intermediates due to reactivity .
Comparison with Other Cholesteryl Esters
Cholesteryl esters with varying para-substituents (e.g., p-nitro, p-methoxy) exhibit distinct phase behaviors:
- p-Nitrobenzoate : Higher melting points (>150°C) due to nitro group polarity and hydrogen bonding.
- p-Methoxybenzoate : Lower transition temperatures (~100°C) compared to p-butoxy derivatives, as methoxy groups are less effective at stabilizing mesophases.
These trends underscore the butoxy group’s optimal chain length for mesophase stability in liquid crystal applications.
Mesomorphic Behavior
Studies suggest that this compound forms smectic phases at 110–130°C, attributed to the butoxy group’s alignment with the cholesterol core. This contrasts with shorter-chain esters (e.g., p-methoxy), which exhibit narrower mesophase ranges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
